1-ethyl-4-nitro-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
The synthesis of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the nitro group: This step involves nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Attachment of the benzyl group: This step involves the reaction of the pyrazole derivative with a benzyl halide in the presence of a base.
Sulfonamide formation: This step involves the reaction of the benzyl derivative with a sulfonamide reagent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N~5~-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other phenylpyrazole compounds, such as:
N-[4-(AMINOSULFONYL)BENZYL]ACETAMIDE: This compound has a similar structure but lacks the nitro group and the ethyl group on the pyrazole ring.
N-[4-(AMINOSULFONYL)BENZYL]-2-CYANOACETAMIDE: This compound has a cyano group instead of the nitro group and a different substitution pattern on the pyrazole ring.
The uniqueness of N5-[4-(AMINOSULFONYL)BENZYL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O5S |
---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
2-ethyl-4-nitro-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N5O5S/c1-2-17-12(11(8-16-17)18(20)21)13(19)15-7-9-3-5-10(6-4-9)24(14,22)23/h3-6,8H,2,7H2,1H3,(H,15,19)(H2,14,22,23) |
InChI Key |
AGRBROAMKRVBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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